molecular formula C7H8ClNO B8650168 4-Chloro-2-methoxymethylpyridine CAS No. 315493-76-6

4-Chloro-2-methoxymethylpyridine

Cat. No. B8650168
M. Wt: 157.60 g/mol
InChI Key: ADAZNLUNVUZMCC-UHFFFAOYSA-N
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Patent
US06723722B1

Procedure details

A mixture of 4-chloro-2-chloromethylpyridine hydrochloride (0.43 g), sodium methoxide (1.11 g) and methanol (15 ml) was stirred at room temperature for 10 hours and at 70° C. for 7 hours. The reaction mixture was concentrated, and the residue was combined with water and methylene chloride, and the organic phase was separated. After washing with saturated aqueous sodium bicarbonate followed by drying and concentrating, a title compound (0.28 g) was obtained as a tan oil.
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9]Cl)[CH:4]=1.[CH3:11][O-:12].[Na+]>CO>[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][O:12][CH3:11])[CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
Cl.ClC1=CC(=NC=C1)CCl
Name
sodium methoxide
Quantity
1.11 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 hours and at 70° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
After washing with saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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